8-Oxatricyclo[4.3.0.02,5]non-3-ene-7,9-dione is a chemical compound characterized by the molecular formula and a molecular weight of approximately 150.135 g/mol. This compound is classified within the category of tricyclic compounds, specifically featuring a unique bicyclic structure that incorporates an oxygen atom in its framework. The compound is also recognized by its CAS number 3097-60-7, which facilitates its identification in chemical databases and literature.
The compound can be sourced from various chemical suppliers, including Sigma-Aldrich and Benchchem, where it is available for research purposes. It is primarily utilized in organic synthesis and various scientific applications due to its structural properties and reactivity.
8-Oxatricyclo[4.3.0.02,5]non-3-ene-7,9-dione is classified as a diketone due to the presence of two carbonyl groups in its structure. Its tricyclic nature allows it to participate in diverse chemical reactions, making it a valuable intermediate in organic chemistry.
The synthesis of 8-Oxatricyclo[4.3.0.02,5]non-3-ene-7,9-dione typically involves the reaction of maleic anhydride with furan under controlled conditions. This reaction often requires specific temperatures and catalysts to facilitate the formation of the desired tricyclic structure.
The molecular structure of 8-Oxatricyclo[4.3.0.02,5]non-3-ene-7,9-dione can be represented by its InChI key (UTFGPLWKZPCLCO-UHFFFAOYSA-N) and canonical SMILES notation (C1=CC2C1C3C2C(=O)OC3=O). The compound features a tricyclic framework with two carbonyl groups located at positions 7 and 9 of the nonene ring.
Property | Value |
---|---|
CAS Number | 3097-60-7 |
Molecular Formula | C8H6O3 |
Molecular Weight | 150.135 g/mol |
IUPAC Name | 8-Oxatricyclo[4.3.0.02,5]non-3-ene-7,9-dione |
InChI | InChI=1S/C8H6O3/c9-7-5-3-1-2-4(3)6(5)8(10)11-7/h1-6H |
8-Oxatricyclo[4.3.0.02,5]non-3-ene-7,9-dione is involved in several notable chemical reactions:
These reactions are significant for synthesizing more complex organic molecules and modifying existing compounds for various applications.
The mechanism of action for 8-Oxatricyclo[4.3.0.02,5]non-3-ene-7,9-dione involves its interaction with specific molecular targets within biological systems:
The physical properties include:
Key chemical properties include:
Property | Value |
---|---|
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
These properties are essential for understanding how the compound behaves under different conditions and its potential applications.
8-Oxatricyclo[4.3.0.02,5]non-3-ene-7,9-dione has several applications across various scientific fields:
CAS No.: 2322-77-2
CAS No.: 100572-96-1
CAS No.: 13463-39-3
CAS No.:
CAS No.:
CAS No.: 668462-13-3